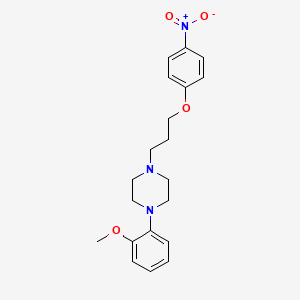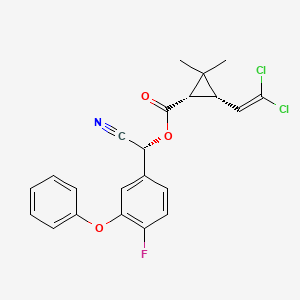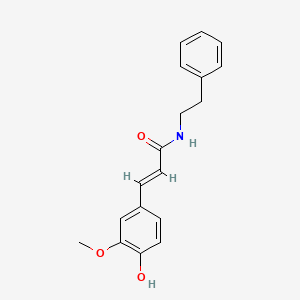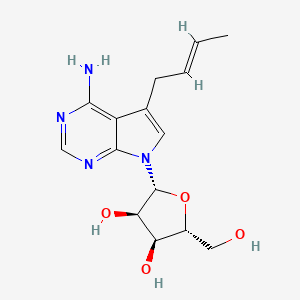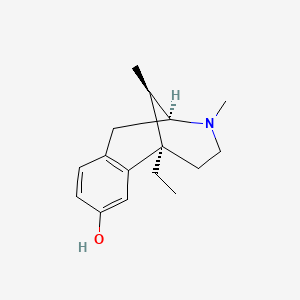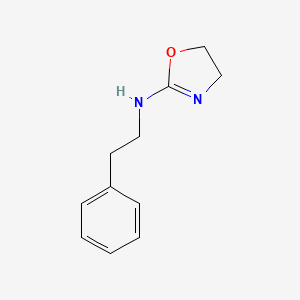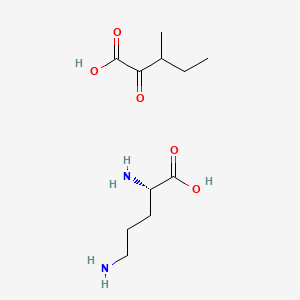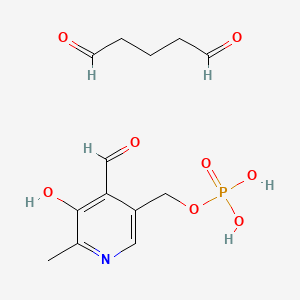
Hemoglobin glutamer-256 (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hemoglobin glutamer-256 (human) is a polymerized form of human hemoglobin. It is designed to function as a blood substitute, providing oxygen-carrying capacity in situations where blood transfusions are not possible or practical. This compound is under investigation for its potential use in treating hemorrhagic shock and other conditions requiring rapid restoration of oxygen delivery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hemoglobin glutamer-256 (human) involves the polymerization of human hemoglobin. This process typically uses glutaraldehyde as a cross-linking agent to stabilize the hemoglobin molecules and prevent their dissociation into dimers, which can be toxic . The reaction conditions include controlled pH and temperature to ensure optimal polymerization and stability of the final product.
Industrial Production Methods: Industrial production of hemoglobin glutamer-256 (human) follows similar principles but on a larger scale. The process involves the extraction of hemoglobin from human blood, followed by purification and polymerization. The polymerized hemoglobin is then subjected to rigorous quality control measures to ensure its safety and efficacy for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: Hemoglobin glutamer-256 (human) primarily undergoes oxidation and reduction reactions. These reactions are crucial for its function as an oxygen carrier.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen to form oxyhemoglobin.
Reduction: Involves the reaction with reducing agents to revert oxyhemoglobin back to deoxyhemoglobin.
Major Products Formed:
Oxyhemoglobin: Formed during the oxidation process.
Deoxyhemoglobin: Formed during the reduction process.
Wissenschaftliche Forschungsanwendungen
Hemoglobin glutamer-256 (human) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polymerization and cross-linking reactions.
Biology: Investigated for its role in oxygen transport and its interactions with various biological molecules.
Industry: Potential use in organ preservation solutions to improve oxygen delivery to transplanted organs.
Wirkmechanismus
Hemoglobin glutamer-256 (human) functions by mimicking the oxygen-carrying capacity of natural hemoglobin. It binds to oxygen in the lungs and releases it in tissues where it is needed. The polymerization of hemoglobin molecules enhances their stability and prevents rapid breakdown, ensuring sustained oxygen delivery . The molecular targets include various tissues and organs that require oxygen for metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Hemoglobin glutamer-250 (bovine): Another polymerized hemoglobin used as a blood substitute.
Diaspirin cross-linked hemoglobin: A hemoglobin-based oxygen carrier with similar applications.
Uniqueness: Hemoglobin glutamer-256 (human) is unique due to its human origin, which reduces the risk of immune reactions compared to bovine-derived hemoglobins. Its polymerized form also provides enhanced stability and oxygen-carrying capacity, making it a promising candidate for various medical applications .
Eigenschaften
Molekularformel |
C13H18NO8P |
|---|---|
Molekulargewicht |
347.26 g/mol |
IUPAC-Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;pentanedial |
InChI |
InChI=1S/C8H10NO6P.C5H8O2/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-4-2-1-3-5-7/h2-3,11H,4H2,1H3,(H2,12,13,14);4-5H,1-3H2 |
InChI-Schlüssel |
SKKYPUWZZNPUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




